Osteogenic Growth Peptide, OGP
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Overview
Description
Osteogenic Growth Peptide is a naturally occurring tetradecapeptide that plays a crucial role in bone regeneration and repair. It is known for its ability to stimulate the proliferation and differentiation of osteoblasts, which are cells responsible for bone formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Osteogenic Growth Peptide can be synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Commonly used reagents in this process include diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Osteogenic Growth Peptide typically involves large-scale SPPS. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The peptide is then lyophilized and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Osteogenic Growth Peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and bioactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is used for reduction reactions.
Substitution: N,N’-disuccinimidyl carbonate (DSC) is used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications are crucial for improving the therapeutic potential of Osteogenic Growth Peptide .
Scientific Research Applications
Osteogenic Growth Peptide has a wide range of scientific research applications:
Bone Regeneration: It stimulates the proliferation and differentiation of osteoblasts, promoting bone formation and healing.
Tissue Engineering: It is used in the development of bioactive scaffolds for bone tissue engineering.
Anti-inflammatory: It has been shown to have anti-inflammatory properties, making it useful in treating inflammatory bone diseases.
Hematopoiesis: It stimulates the proliferation of hematopoietic stem cells, aiding in blood cell formation.
Mechanism of Action
Osteogenic Growth Peptide exerts its effects by binding to specific receptors on the surface of osteoblasts. This binding activates signaling pathways that promote cell proliferation and differentiation. Key molecular targets include alkaline phosphatase and core binding factor alpha 1 (CBFA1), which are essential for osteoblast function .
Comparison with Similar Compounds
Similar Compounds
Bone Morphogenetic Proteins (BMPs): These proteins also promote bone formation but have different molecular targets and mechanisms of action.
Parathyroid Hormone (PTH): This hormone stimulates bone formation but has a broader range of effects on calcium metabolism.
Uniqueness
Osteogenic Growth Peptide is unique in its ability to specifically target osteoblasts and promote bone formation without affecting other aspects of calcium metabolism. This specificity makes it a promising candidate for targeted bone regeneration therapies .
Properties
Molecular Formula |
C68H111N23O17 |
---|---|
Molecular Weight |
1522.8 g/mol |
IUPAC Name |
2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide |
InChI |
InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78) |
InChI Key |
VRKPPIPKNYFMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
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